An In-depth Technical Guide to Isobutyl Isocyanate: Chemical Properties and Structure
An In-depth Technical Guide to Isobutyl Isocyanate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and synthesis of isobutyl isocyanate. The information is intended to support research, development, and safety protocols involving this versatile and highly reactive chemical compound.
Chemical Structure and Identification
Isobutyl isocyanate, with the systematic IUPAC name 1-isocyanato-2-methylpropane, is an organic compound characterized by an isocyanate functional group (-N=C=O) attached to an isobutyl group. The isocyanate group's electrophilicity makes it a key reagent in the synthesis of various derivatives, including pesticides and pharmaceuticals.[1][2]
The structure of the C−N=C=O unit is planar, with the N=C=O linkage being nearly linear.[3]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 1873-29-6[4] |
| Molecular Formula | C5H9NO[4] |
| SMILES | CC(C)CN=C=O[5] |
| InChI | InChI=1S/C5H9NO/c1-5(2)3-6-4-7/h5H,3H2,1-2H3[5] |
| InChIKey | NNZVKALEGZPYKL-UHFFFAOYSA-N[5] |
| EINECS | 217-495-6[4] |
Physicochemical Properties
Isobutyl isocyanate is a colorless, highly flammable liquid with a pungent odor.[2][6] It is less dense than water and poses a significant hazard due to its flammability, reactivity, and toxicity.[1][7]
Table 2: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 99.13 g/mol [6] |
| Boiling Point | 104.7 °C at 760 mmHg[4] |
| Melting Point | -85.5 °C (estimate)[4] |
| Density | 0.87 g/cm³[8] |
| Vapor Pressure | 30.4 mmHg at 25°C[4] |
| Flash Point | 17.1 °C[4] |
| Refractive Index | 1.429[4] |
| Solubility | Soluble in water (reacts)[1][8] |
| LogP | 0.97820[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of isobutyl isocyanate. While detailed spectral data is not widely available in public repositories, typical spectral characteristics for alkyl isocyanates are well-established. For related compounds like butyl isocyanate, ¹H NMR, ¹³C NMR, and IR spectra are available and provide a reference for characterization.[9][10]
Table 3: Predicted and Representative Spectroscopic Data
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | -CH₂-NCO | ~3.2 ppm (triplet) |
| -CH(CH₃)₂ | ~1.8 ppm (multiplet) | |
| -(CH₃)₂ | ~0.9 ppm (doublet) | |
| ¹³C NMR | -N=C=O | ~120-130 ppm |
| -CH₂-NCO | ~45-55 ppm | |
| -CH(CH₃)₂ | ~25-35 ppm | |
| -(CH₃)₂ | ~15-25 ppm | |
| IR Spectroscopy | N=C=O stretch | Strong, sharp absorption at ~2250-2280 cm⁻¹ |
| Mass Spectrometry | Molecular Ion (M+) | m/z = 99 |
| | Monoisotopic Mass | 99.06841 Da[5] |
Reactivity and Hazards
Isobutyl isocyanate is a highly reactive electrophile due to the isocyanate functional group.[3] This reactivity is central to its utility in synthesis but also underlies its significant hazards.
Reactivity Profile
The compound reacts exothermically with a wide range of nucleophiles.[1][8] Key reactions include:
-
With Alcohols: Forms urethane linkages.[3]
-
With Amines: Forms urea derivatives.[3]
-
With Water: Reacts to form an unstable carbamic acid, which decomposes into an amine (isobutylamine) and carbon dioxide.[1][3] This reaction can be vigorous and generate heat, increasing fume concentrations.[7]
It is incompatible with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides.[1][7] Acids and bases can initiate potentially explosive polymerization.[1]
Health and Safety
Isobutyl isocyanate is toxic by ingestion, inhalation, and skin absorption.[1][7] Contact can cause severe irritation to the skin, eyes, and mucous membranes.[1] Inhalation may irritate the nose and throat, leading to coughing and wheezing.[2] Like many isocyanates, it is a potential sensitizer and may cause asthma-like allergies.[2]
It is a highly flammable liquid and vapor, and its containers may explode when heated or if contaminated with water.[2][7] Fire will produce toxic gases, including hydrogen cyanide and nitrogen oxides.[2]
Experimental Protocols: Synthesis
Several methods exist for the synthesis of isocyanates. The choice of method often depends on the scale, available starting materials, and safety considerations.
Synthesis via Dehydration of N-Alkyl Formamide
A common laboratory-scale synthesis involves the dehydration of an N-alkyl formamide using a strong electrophile in the presence of a tertiary base.[11] One documented procedure utilizes p-toluenesulfonyl chloride and quinoline.
Methodology:
-
Reactants: N-isobutylformamide, p-toluenesulfonyl chloride, and quinoline.
-
Apparatus: The reaction is performed in a rotary evaporator under reduced pressure (e.g., 1.5-2.0 mm Hg).[11] A dry ice trap is used for product collection.
-
Procedure: The N-alkyl formamide is reacted with p-toluenesulfonyl chloride and quinoline in the rotary evaporator.
-
Product Isolation: The isocyanide product distills upon formation under reduced pressure and is collected in the cold trap.
-
Purification: A single distillation without a fractionating column can yield a product of high purity (50-75% yield).[11]
Synthesis from Alkyl Halide
An alternative synthesis involves the reaction of an alkyl halide with a cyanate salt in the presence of a catalyst.
Methodology (Example for n-butyl isocyanate): [12]
-
Reactants: Butyl chloride (0.1 mol), dry sodium cyanate (0.13 mol), Ni(dppe)₂ catalyst, and 1,2-(diphenylphosphino)ethane (dppe) ligand in dimethylacetamide (DMAC) solvent.
-
Procedure: The mixture is heated with stirring for 4.5 hours at 150°C.
-
Workup: After cooling, the mixture is distilled under reduced pressure to separate the product mixture (butyl chloride, butyl isocyanate, DMAC) from the catalyst.
-
Purification: A final fractional distillation at atmospheric pressure is performed to isolate the pure butyl isocyanate. The reported yield for this specific procedure is 22%.[12]
Other established routes include the Curtius rearrangement of acyl azides and the Lossen rearrangement of hydroxamic acids, which are valuable for specific applications in drug development and natural product synthesis.[3][13]
References
- 1. ISOBUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 6. Butyl isocyanate | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isobutyl isocyanate | 1873-29-6 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Butyl isocyanate(111-36-4) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 13. Isocyanate synthesis by substitution [organic-chemistry.org]
